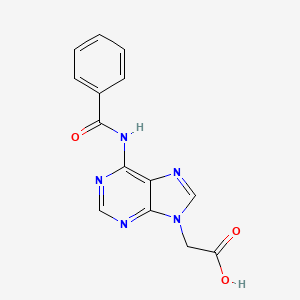

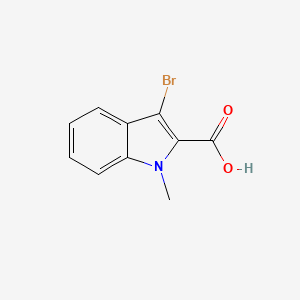

![molecular formula C17H18F2O4 B1339351 (3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one CAS No. 209861-01-8](/img/structure/B1339351.png)

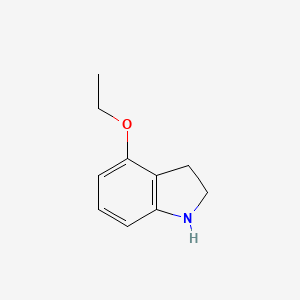

(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one" is a chemically synthesized molecule that appears to be a derivative of cyclopenta[b]furan. The presence of difluoro and phenoxy substituents suggests that it may have unique chemical properties and potential applications in various fields, such as medicinal chemistry or as a chiral resolving agent.

Synthesis Analysis

The synthesis of related furan derivatives has been demonstrated in the literature. For instance, a method for activating sp3 carbon-fluorine bonds in 2,2-difluorohomoallylic alcohols to produce 3-fluorinated furan derivatives has been reported . This process involves a nucleophilic 5-endo-trig cyclisation, which is a type of intramolecular SN2'-type reaction, leading to high yields of the desired products. Additionally, another study describes the synthesis of hydrocyclopenta[1,2-b]furan with various side chains at the 3a-position, which was achieved in a high overall yield from 2-methoxycarbonylated cyclopenta-1-one . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several stereocenters, as indicated by the (3aR,4R,5R,6aS) configuration. This suggests that the compound is chiral and may exist in multiple stereoisomeric forms. The presence of a hexahydro-2H-cyclopenta[b]furan core indicates a bicyclic structure with a furan ring fused to a cyclopentane ring. The difluoroalkene side chain with a phenoxy substituent adds to the complexity of the molecule, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The compound's reactivity could be influenced by the presence of the difluoroalkene moiety, which may undergo various chemical reactions, such as nucleophilic addition or cycloaddition. The hydroxy group could also be a site for chemical modification, such as esterification or etherification. The furan ring itself is known to participate in Diels-Alder reactions and could be involved in further synthetic transformations.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided in the data, we can infer that the difluoro and phenoxy groups could impact the compound's polarity, solubility, and stability. The chiral centers may also influence its optical properties, such as specific rotation. The compound's stability could be affected by the susceptibility of the furan ring to oxidation or polymerization under certain conditions.

Scientific Research Applications

Synthesis and Structural Insights

Complex Molecule Synthesis : Research demonstrates innovative synthetic routes to cyclopenta[b]furan derivatives, showcasing the compound's utility as a building block for more complex molecular structures. For instance, the synthesis of cyclopentanoids via hydroxymethylation of bicyclic allylsilane emphasizes the compound's role in generating structurally diverse molecules with potential applications in medicinal chemistry and material science (Gimazetdinov et al., 2016).

Chiral Block Development : The development of new chiral blocks for cyclopentanoids synthesis highlights the importance of cyclopenta[b]furan derivatives in creating enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Gimazetdinov et al., 2016).

Reactivity and Mechanistic Studies

Cyclization and Rearrangement Reactions : Studies on the radical-type cyclization of dienes to produce unsaturated cyclopenta[b]furan-2-ones illustrate the reactivity of furan derivatives in constructing complex cyclic structures, which could be instrumental in synthesizing natural products and designing novel organic materials (Weinges et al., 1994).

Novel Synthetic Routes : The creation of efficient synthetic routes to methyl substituted tetrahydro-2H-cyclopenta[b]furan-2-ones underpins the significance of cyclopenta[b]furan derivatives in synthesizing linear condensed triquinane sesquiterpenes, highlighting their role in the synthesis of complex natural products (Marotta et al., 1994).

properties

IUPAC Name |

(3aR,4R,5R,6aS)-4-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2O4/c18-17(19,10-22-11-4-2-1-3-5-11)7-6-12-13-8-16(21)23-15(13)9-14(12)20/h1-7,12-15,20H,8-10H2/b7-6+/t12-,13-,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHMQXMERUQDSR-BNBDNKSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC=CC=C3)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)/C=C/C(COC3=CC=CC=C3)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)